molecular formula C7H5BrN4 B13666701 8-Bromopyrido[4,3-d]pyrimidin-2-amine

8-Bromopyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B13666701
M. Wt: 225.05 g/mol
InChI Key: OWPZQUKMZPYPCO-UHFFFAOYSA-N
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Description

8-Bromopyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrimidine ring fused to a pyridine ring, with a bromine atom at the 8th position and an amine group at the 2nd position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[4,3-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyridopyrimidine precursor, followed by amination. The synthetic route can be summarized as follows:

    Bromination: The starting material, such as 2-aminonicotinonitrile, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Cyclization: The brominated intermediate is then subjected to cyclization under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromopyrido[4,3-d]pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer.

Comparison with Similar Compounds

8-Bromopyrido[4,3-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family, such as:

    7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.

    4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.

    3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another brominated pyridopyrimidine with distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

8-bromopyrido[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H5BrN4/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H,(H2,9,11,12)

InChI Key

OWPZQUKMZPYPCO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=C(C=N1)Br)N

Origin of Product

United States

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